2-(pyridin-2-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one
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Overview
Description
2-(pyridin-2-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one is a heterocyclic compound that features both pyridine and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-2-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one typically involves the reaction of pyridine-2-carbaldehyde with thiophene-2-carbaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting hydrazone intermediate is then cyclized to form the desired pyridazinone compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(pyridin-2-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or thiophene rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of dihydropyridazinone derivatives.
Scientific Research Applications
2-(pyridin-2-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(pyridin-2-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridine and thiophene rings can engage in π-π stacking interactions, hydrogen bonding, or coordination with metal ions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-2-ylmethyl)-6-(furan-2-yl)pyridazin-3(2H)-one: Similar structure but with a furan ring instead of a thiophene ring.
2-(pyridin-2-ylmethyl)-6-(benzofuran-2-yl)pyridazin-3(2H)-one: Contains a benzofuran ring, offering different electronic properties.
Uniqueness
2-(pyridin-2-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one is unique due to the presence of both pyridine and thiophene rings, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(pyridin-2-ylmethyl)-6-thiophen-2-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c18-14-7-6-12(13-5-3-9-19-13)16-17(14)10-11-4-1-2-8-15-11/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWZZDMRHRJCAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C(=O)C=CC(=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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